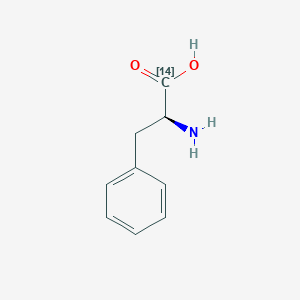

(2S)-2-Amino-3-phenyl(114C)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-Amino-3-phenyl(114C)propanoic acid is a chiral amino acid derivative with a phenyl group attached to the alpha carbon

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-phenyl(114C)propanoic acid typically involves the following steps:

Strecker Synthesis: This method involves the reaction of an aldehyde (benzaldehyde) with ammonium chloride and potassium cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired amino acid.

Reductive Amination: Another approach is the reductive amination of phenylpyruvic acid with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using transaminases or other biocatalysts to achieve high enantioselectivity and yield.

Types of Reactions:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development and Therapeutics

(2S)-2-Amino-3-phenyl(114C)propanoic acid plays a crucial role in the synthesis of several pharmaceutical compounds. It is often utilized as a building block in the development of drugs targeting neurological disorders, metabolic diseases, and cancer therapies. For instance, its derivatives are being researched for their potential to inhibit certain enzymes involved in disease pathways .

1.2 Nutritional Supplements

This amino acid is a precursor to neurotransmitters such as dopamine and norepinephrine, making it essential for cognitive function and mood regulation. As a result, it is commonly included in dietary supplements aimed at enhancing mental performance and emotional well-being .

Biochemical Research

2.1 Enzyme Substrates

In biochemical research, this compound serves as a substrate for various enzymes, facilitating studies on enzyme kinetics and mechanisms. Its interactions with enzymes can provide insights into metabolic pathways and help in the design of enzyme inhibitors .

2.2 Analytical Chemistry

This compound is utilized in analytical methods such as chromatography and mass spectrometry for quantifying amino acids in biological samples. Its certified reference material status ensures accuracy and reliability in these analyses .

Case Studies

作用机制

The mechanism of action of (2S)-2-Amino-3-phenyl(114C)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in hydrophobic interactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.

相似化合物的比较

Phenylalanine: A naturally occurring amino acid with a similar structure but different stereochemistry.

Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.

Uniqueness: (2S)-2-Amino-3-phenyl(114C)propanoic acid is unique due to its specific stereochemistry and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

生物活性

(2S)-2-Amino-3-phenyl(114C)propanoic acid, often referred to as a β-amino acid, has garnered interest due to its potential biological activities. This compound, with the molecular formula C9H11NO2, is structurally characterized by a phenyl group attached to the α-carbon of the amino acid backbone. This article delves into its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- IUPAC Name : (2S)-2-amino-3-phenylpropanoic acid

- CAS Number : 1128-75-2

- Molecular Weight : 165.19 g/mol

- Structure :

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative pathogens.

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound was evaluated through MIC assays. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 64 |

| Vancomycin-resistant E. faecalis | >64 |

These findings indicate that while the compound exhibits some activity against Staphylococcus aureus, it is less effective against Gram-negative bacteria such as E. coli and P. aeruginosa .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Inhibition Profile

The compound showed varying degrees of inhibition against several CYP isoforms:

| CYP Isoform | Inhibition Activity |

|---|---|

| CYP1A2 | Moderate |

| CYP2C19 | Weak |

| CYP2D6 | Significant |

| CYP3A4 | Selective |

Notably, compounds derived from this scaffold may influence drug interactions and pharmacokinetics due to their inhibitory effects on these enzymes .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Development : A study demonstrated that derivatives of this compound exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antibiotics .

- Cancer Research : Investigations into tryptophan hydroxylase inhibitors have included this compound as a candidate for targeting metabolic pathways in cancer cells .

- Neuroprotective Effects : Preliminary research indicates that this amino acid may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

属性

IUPAC Name |

(2S)-2-amino-3-phenyl(114C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DQVGRFPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([14C](=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。